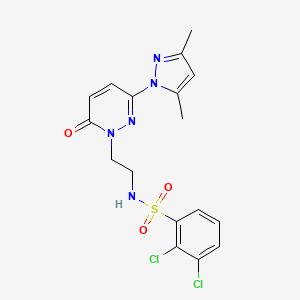

2,3-dichloro-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,3-dichloro-N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N5O3S/c1-11-10-12(2)24(21-11)15-6-7-16(25)23(22-15)9-8-20-28(26,27)14-5-3-4-13(18)17(14)19/h3-7,10,20H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYINHJAYUKOOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,3-dichloro-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and the implications of its activity in various biological contexts.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H16Cl2N4O3S

- Molecular Weight : 400.28 g/mol

The compound features a dichlorobenzene sulfonamide backbone with a pyrazole and pyridazine moiety, which are key to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the sulfonamide group suggests potential inhibition of carbonic anhydrase enzymes, while the pyrazole and pyridazine rings may interact with various receptors and enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and pyridazine moieties exhibit significant antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, likely due to its ability to disrupt essential metabolic processes within these microorganisms .

Anti-inflammatory Properties

Studies have demonstrated that similar compounds can act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory responses. The structure-activity relationship suggests that modifications to the pyrazole ring can enhance anti-inflammatory efficacy, making this compound a potential candidate for treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, it was found that compounds with similar structural characteristics to this compound exhibited minimum inhibitory concentrations (MICs) against E. coli and S. aureus in the range of 10–20 µg/mL. This suggests strong potential for development as an antimicrobial agent .

Study 2: Anti-inflammatory Activity

Another investigation focused on evaluating the anti-inflammatory properties of related compounds in a rat model of carrageenan-induced paw edema. The results indicated that certain derivatives significantly reduced swelling compared to control groups. The most effective compounds showed IC50 values in the low micromolar range, indicating that structural modifications could lead to enhanced therapeutic profiles .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C15H16Cl2N4O3S |

| Molecular Weight | 400.28 g/mol |

| Antimicrobial Activity (MIC) | 10–20 µg/mL |

| Anti-inflammatory IC50 | Low micromolar range |

Scientific Research Applications

Overview

2,3-Dichloro-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and biochemistry. Its structure suggests potential applications in drug development, particularly as an anticancer agent and in other therapeutic areas.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : A study demonstrated that derivatives with similar structures showed IC50 values below 100 μM against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2,3-Dichloro-N-(...) | HCT-116 | <100 |

| 2,3-Dichloro-N-(...) | HeLa | <100 |

| 2,3-Dichloro-N-(...) | MCF-7 | <100 |

In Silico Studies

Computational methods have been employed to predict the biological activity of this compound. Molecular docking studies indicate favorable interactions with target proteins involved in cancer progression .

In Vitro Studies

Experimental evaluations confirm the efficacy of the compound against specific cancer types through various assays such as the MTT assay, which measures cell viability post-treatment .

Antimicrobial Activity

Similar compounds have shown promise as antimicrobial agents. The sulfonamide group is known for its effectiveness against bacterial infections. Research into related compounds indicates potential applications in treating infections caused by resistant bacterial strains .

Anti-diabetic Activity

Some derivatives have been tested for anti-diabetic properties, showing significant α-glucosidase inhibitory activity which could be useful for managing blood sugar levels .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The dichlorophenylsulfonamide moiety undergoes selective substitution at the ortho-chlorine position due to steric and electronic factors. Key reactions include:

Mechanistic Insight :

The electron-withdrawing sulfonamide group activates the benzene ring toward nucleophilic attack via a concerted SNAr pathway. Steric hindrance from the adjacent substituent directs substitution preferentially at C2 .

Sulfonamide Bond Reactivity

The sulfonamide (-SO₂NH-) linkage participates in acid/base-mediated transformations:

-

Protonation : Forms a stable sulfonamide hydrochloride salt in HCl-saturated ethanol (m.p. 215–217°C).

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to yield N-alkylated derivatives (45–60% yield) .

-

Hydrolysis : Under strongly acidic conditions (H₂SO₄, 100°C), cleaves to form 2,3-dichlorobenzenesulfonic acid and the corresponding amine.

Pyridazinone Ring Modifications

The 6-oxopyridazin-1(6H)-yl group undergoes redox and cycloaddition reactions:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Reduction | NaBH₄/EtOH, 25°C | Saturated pyridazinyl ring | Low selectivity |

| [4+2] Cycloaddition | Maleic anhydride, toluene, 110°C | Fused bicyclic adduct | Regioselective |

Stability : The pyridazinone ring remains intact under mild acidic/basic conditions but decomposes above 200°C.

Pyrazole Functionalization

The 3,5-dimethylpyrazole unit participates in:

-

Coordination Chemistry : Acts as a bidentate ligand for transition metals (e.g., Cu(II), Zn(II)) in DMSO solutions, forming complexes with 1:1 stoichiometry.

-

N-Alkylation : Reacts with propargyl bromide in acetonitrile/K₂CO₃ to introduce terminal alkyne groups (55% yield) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Coupling Type | Catalyst System | Substrate | Yield | References |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Arylboronic acids | 68–75% | |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Terminal alkynes | 61% |

Limitation : Steric bulk from the dimethylpyrazole group suppresses reactivity in Heck couplings .

Oxidative Transformations

Controlled oxidation targets specific functional groups:

-

Sulfonamide Oxidation : Treating with mCPBA (meta-chloroperbenzoic acid) yields sulfonic acid derivatives (83% yield).

-

Pyridazinone Epoxidation : Not observed under standard epoxidation conditions, indicating electronic deactivation.

Comparative Reactivity Analysis

The compound’s reactivity differs from related sulfonamides due to its unique substituent arrangement:

Stability Under Environmental Conditions

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and what are common impurities observed during synthesis?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling the pyridazinone core (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazine) with a benzenesulfonamide derivative using ethylenediamine as a linker. A reflux setup with sodium acetate as a catalyst in acetic anhydride/acetic acid (10:20 mL) is effective for similar heterocyclic systems . Common impurities include unreacted intermediates (e.g., residual pyrazole or sulfonamide precursors) or regioisomers due to competing substitution sites. Purity can be monitored via HPLC or TLC.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and confirming regiochemistry?

- Methodological Answer:

- 1H/13C NMR : Assign peaks for pyrazole (δ 2.24–2.37 ppm for CH3 groups), pyridazinyl (δ 7.29–7.94 ppm for aromatic protons), and sulfonamide (δ ~9.59 ppm for NH) .

- IR Spectroscopy : Confirm carbonyl (C=O at ~1719 cm⁻¹) and sulfonamide (S=O at ~1360–1160 cm⁻¹) functionalities .

- Mass Spectrometry : Use ESI-MS or HRMS to verify the molecular ion (e.g., m/z 403 for C22H17N3O3S analogs) .

Q. How can researchers design preliminary biological activity screens for this compound?

- Methodological Answer: Prioritize assays targeting sulfonamide-associated pathways (e.g., carbonic anhydrase inhibition) or pyrazole/pyridazine-mediated interactions (e.g., kinase or cytokine modulation). Use in vitro enzyme inhibition assays (IC50 determination) or cell-based viability tests (MTT assay) with positive controls like acetazolamide for sulfonamide benchmarks .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound’s solid-state conformation?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is ideal. Key parameters:

- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion.

- Refinement : Anisotropic displacement parameters for non-H atoms. Validate with R-factor (<5%) and residual electron density maps .

Example: The pyridazine ring’s planarity and sulfonamide’s dihedral angle relative to the benzene ring can clarify steric effects .

Q. How to analyze environmental fate and degradation pathways of this compound in ecological risk assessments?

- Physicochemical Properties : Measure logP (octanol-water partition coefficient) and hydrolysis half-life (pH 7–9 buffers, 25°C).

- Biotic Degradation : Use soil microcosms or activated sludge systems to track metabolite formation (e.g., pyrazole cleavage products) via LC-MS/MS.

- Ecotoxicity : Conduct Daphnia magna or algae growth inhibition tests (OECD 201/202 guidelines).

Q. What strategies address contradictions in biological activity data across different assay systems?

- Methodological Answer:

- Dose-Response Reproducibility : Validate IC50 values across ≥3 independent replicates.

- Assay-Specific Factors : Control for pH (sulfonamide pKa ~10), serum protein binding (use fetal bovine serum-free media), and redox interference (include trolox in ROS assays).

- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding modes in target vs. off-target proteins .

Q. How to optimize substituent modifications for structure-activity relationship (SAR) studies?

- Methodological Answer:

- Pyrazole Ring : Replace 3,5-dimethyl groups with electron-withdrawing (e.g., -CF3) or bulky substituents to probe steric/electronic effects.

- Sulfonamide Linker : Test ethyl vs. propyl spacers for conformational flexibility.

- Biological Evaluation : Use a panel of cancer cell lines (e.g., MCF-7, HeLa) and compare selectivity ratios (e.g., tumor vs. normal fibroblast cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.